molecular formula C10H9Cl2FO B14046014 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one

1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14046014
M. Wt: 235.08 g/mol
InChI Key: MEHSNMHSVFWOQS-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound, followed by the introduction of the fluoromethyl group. One common method involves the reaction of 2-chloro-4-(fluoromethyl)benzene with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the ketone group, often using reagents like acetyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

Major Products:

    Substitution: Amino or thiol derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or ketone derivatives.

Scientific Research Applications

1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one exerts its effects depends on its interaction with molecular targets. The presence of the ketone group allows it to act as an electrophile, reacting with nucleophilic sites in biological molecules. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

  • 1-Chloro-1-(2-chloro-4-fluorophenyl)ethanone
  • 1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(2-chloro-4-(methyl)phenyl)propan-2-one

Uniqueness: 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development and other applications.

Properties

Molecular Formula

C10H9Cl2FO

Molecular Weight

235.08 g/mol

IUPAC Name

1-chloro-1-[2-chloro-4-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2FO/c1-6(14)10(12)8-3-2-7(5-13)4-9(8)11/h2-4,10H,5H2,1H3

InChI Key

MEHSNMHSVFWOQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)CF)Cl)Cl

Origin of Product

United States

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